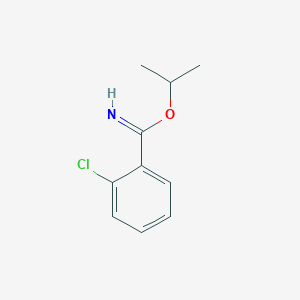
Propan-2-yl 2-chlorobenzene-1-carboximidate
Cat. No. B8593306
Key on ui cas rn:
84377-03-7
M. Wt: 197.66 g/mol
InChI Key: AGJWDYZXJKUIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431667
Procedure details


Ten grams (0.100 moles) of fluorosulfuric acid is placed in a flask equipped with a dry ice condenser and maintained at -78° (dry ice/isopropanol bath) under an atmosphere of dry nitrogen. To this is added about 25 ml of propylene with moderate stirring giving an orange-colored solution. The reaction mixture is stirred for 15 min. and then diluted with 100 ml of methylene chloride, precooled to -50° C. To this is added at once 15.6 g (0.100 moles) of 2-chlorobenzamide and the mixture stirred at ambient temperature for 18 hrs. giving a deep purple-red solution. The reaction mixture is then poured into 300 ml. of 1 N sodium hydroxide with rapid stirring. After standing briefly the layers are separated. Dilution with saturated sodium chloride solution and methylene chloride facilitates separation of the layers. The turbid organic phase is dried (Na2SO4), filtered through celite filter aid, and the solvent removed in vacuo. The residue is triturated with hexane (Skellysolve B®) and filtered, thereby removing any unreacted 2-chlorobenzamide. The filtrate is distilled under reduced pressure to afford 1-methylethyl 2-chlorobenzenecarboximidate as an oil.

Name
dry ice isopropanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
S(F)(=O)(=O)O.C(=O)=O.[CH:9]([OH:12])([CH3:11])[CH3:10].C=CC.[Cl:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19]([NH2:21])=O.[OH-].[Na+]>C(Cl)Cl>[Cl:16][C:17]1[CH:25]=[CH:24][CH:23]=[CH:22][C:18]=1[C:19](=[NH:21])[O:12][CH:9]([CH3:11])[CH3:10] |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.1 mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(=O)(=O)F
|
Step Two
|
Name
|
dry ice isopropanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O.C(C)(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C=CC
|
Step Four
|
Name
|
|
|
Quantity
|
15.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)N)C=CC=C1
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with moderate stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a dry ice condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving an orange-colored solution
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture is stirred for 15 min.
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
precooled to -50° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture stirred at ambient temperature for 18 hrs
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
giving a deep purple-red solution
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture is then poured into 300 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
are separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separation of the layers
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The turbid organic phase is dried (Na2SO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter aid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue is triturated with hexane (Skellysolve B®)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing any unreacted 2-chlorobenzamide
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The filtrate is distilled under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=CC=C1)C(OC(C)C)=N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
